molecular formula C9H13N2O9P B072858 Pseudouridine 5'-phosphate CAS No. 1157-60-4

Pseudouridine 5'-phosphate

Cat. No.: B072858
CAS No.: 1157-60-4
M. Wt: 324.18 g/mol
InChI Key: MOBMOJGXNHLLIR-GBNDHIKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pseudouridine 5'-phosphate is a critical nucleotide analog pivotal for advancing mRNA technology and biochemical research. As a phosphorylated derivative of pseudouridine (Ψ), it serves as a key building block in the enzymatic synthesis of modified mRNA transcripts. Its primary research value lies in its ability to replace uridine 5'-phosphate during in vitro transcription, leading to mRNA with superior properties. The incorporation of pseudouridine into mRNA strands significantly enhances translational fidelity and efficiency while simultaneously reducing the innate immunogenicity of the mRNA—a crucial factor for therapeutic applications such as mRNA vaccines, protein replacement therapies, and gene editing tools. The mechanism is attributed to pseudouridine's unique C-glycosidic linkage and additional hydrogen-bonding capacity, which promotes more stable RNA secondary structures and improves interaction with ribosomal machinery. This compound is essential for researchers investigating RNA biochemistry, optimizing next-generation mRNA therapeutics, and studying post-transcriptional modifications. Supplied with guaranteed high purity and stability for reliable, reproducible results in sensitive experimental systems.

Properties

IUPAC Name

[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N2O9P/c12-5-4(2-19-21(16,17)18)20-7(6(5)13)3-1-10-9(15)11-8(3)14/h1,4-7,12-13H,2H2,(H2,16,17,18)(H2,10,11,14,15)/t4-,5-,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBMOJGXNHLLIR-GBNDHIKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pseudouridine 5'-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001271
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1157-60-4
Record name 5-(5-O-Phosphono-β-D-ribofuranosyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1157-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pseudouridylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001157604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pseudouridine 5′-phosphate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88NC65Q5EZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pseudouridine 5'-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001271
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Reaction Mechanism and Steps

  • Chemical Synthesis of Labeled Uracil : 13C^{13}\text{C}/15N^{15}\text{N}-labeled uracil is synthesized through multistep organic reactions, ensuring high isotopic purity.

  • Enzymatic Conversion to ΨMP : YeiN catalyzes the direct glycosylation of labeled uracil with ribose-5-phosphate, yielding ΨMP in a single enzymatic step.

  • Purification : Ion-exchange chromatography isolates ΨMP with >95% purity, as confirmed by LC–MS.

Advantages and Limitations

  • Yield : Quantitative conversion of uracil to ΨMP under optimized conditions.

  • Specificity : YeiN avoids side products, ensuring regioselective 5'-phosphorylation.

  • Scalability : Compatible with industrial-scale production due to minimal solvent requirements.

Semi-Enzymatic Route Using Pseudouridine Monophosphate Glycosidase

This hybrid approach combines chemical synthesis with enzymatic catalysis, offering a streamlined pathway to ΨMP.

Synthetic Pathway

  • Starting Materials : Adenosine 5'-monophosphate (AMP) and uracil serve as precursors.

  • Enzymatic Rearrangement : Pseudouridine monophosphate glycosidase catalyzes the isomerization of uridine derivatives to ΨMP via a reverse glycosylation reaction.

  • Dephosphorylation : Alkaline phosphatase removes the 5'-phosphate group, yielding pseudouridine, which is rephosphorylated to ΨMP using kinase enzymes.

Performance Metrics

  • Overall Yield : 68.4% for β-pseudouridine, with ΨMP obtained in high purity.

  • Stereochemical Control : The enzyme ensures exclusive formation of the β-anomer, critical for biological activity.

Cascade Biocatalysis for Atom-Economic Synthesis

A breakthrough one-pot enzymatic cascade converts uridine to ΨMP with 100% atom efficiency, eliminating the need for protective groups.

Four-Step Enzymatic Cascade

  • Phosphorolysis : Uridine phosphorylase cleaves uridine into uracil and ribose-1-phosphate.

  • Phosphate Shift : Ribose-1-phosphate is converted to ribose-5-phosphate via phosphopentomutase.

  • C-Glycosylation : YeiN catalyzes the coupling of ribose-5-phosphate and uracil to form ΨMP.

  • In Situ Precipitation : ΨMP is isolated via methanol-induced crystallization, achieving >99% purity.

Industrial Relevance

  • Solvent Reduction : The reaction proceeds in aqueous media, minimizing organic solvent use.

  • Cost-Effectiveness : Avoids expensive isotopes and complex purification steps.

Chemical Phosphorylation of Pseudouridine

While enzymatic methods dominate recent literature, classical chemical phosphorylation remains a viable alternative.

Modified Khorana Method

  • Activation : Pseudouridine is treated with POCl3_3 in trimethyl phosphate to form the 5'-phosphorodichloridate intermediate.

  • Hydrolysis : Controlled hydrolysis yields ΨMP, with yields enhanced by organic triesters (e.g., tri-n-butyl phosphate).

  • Purification : Anion-exchange chromatography separates ΨMP from unreacted starting material.

Challenges

  • Side Reactions : Competitive formation of dinucleotides and tetraphosphates necessitates rigorous purification.

  • Yield : Typically 70–80%, lower than enzymatic methods.

Comparative Analysis of Preparation Methods

Method Yield Steps Key Advantage Limitation
YeiN-Catalyzed>95%2Isotope compatibility; High specificityRequires labeled precursors
Semi-Enzymatic68.4%3Stereochemical controlModerate yield
Cascade Biocatalysis100%4Atom-economic; No protecting groupsComplex enzyme cocktail
Chemical Phosphorylation70–80%3No enzymes requiredLow regioselectivity; Byproduct formation

Chemical Reactions Analysis

Glycosidic Bond Cleavage

ΨMP undergoes hydrolysis via pseudouridine 5′-phosphate glycosidase (e.g., YeiN in E. coli), yielding uracil and R5P: MP+H2OUracil+D ribose 5 phosphate\text{ MP}+\text{H}_2\text{O}\rightleftharpoons \text{Uracil}+\text{D ribose 5 phosphate}Mechanistic Insights :

  • C–C Bond Cleavage : A novel lysine-mediated mechanism involves:
    • Ring Opening : Enzyme-bound Lys166 facilitates ribose ring opening.
    • Mannich-like Addition : Uracil attacks the iminium intermediate, forming a transient C–C bond.
    • β-Elimination : Release of uracil and R5P .
  • Metal Dependence : Mg²⁺ or Mn²⁺ ions stabilize the transition state .

Equilibrium & Kinetics :

ParameterValueSource
Equilibrium Constant (K)2.3×1042.3\times 10^{-4} M
Catalytic Efficiency (kₐₜ/Kₘ)1.2×1041.2\times 10^4 M⁻¹s⁻¹

Structural Determinants of Reactivity

Crystallographic studies (e.g., PDB 4GIM, 4GIK) highlight critical residues:

  • Active Site Architecture :
    • Lys166 forms covalent adducts with ribose intermediates .
    • Glu198 and Ser167 stabilize the oxocarbenium ion transition state .
  • Conformational Changes : Substrate binding induces a 15° rotation in the ribose-binding domain .

Table: Key Structural Data

PDB CodeResolution (Å)LigandKey Interactions
4GIM1.8ΨMPLys112, Thr289, Mg²⁺
4GIK2.1Open-chain R5P adductLys166, Glu198, H₂O network

Equilibrium and Kinetic Modulation

  • pH Dependence : Optimal activity occurs at pH 7.5–8.0, aligning with physiological conditions .
  • Thermodynamic Drive : Despite hydrolysis being exergonic (ΔG=3.1ΔG^\circ =-3.1 kcal/mol), reverse synthesis dominates under high substrate concentrations .

Biotechnological and Medical Relevance

  • RNA Therapeutics : ΨMP-derived nucleotides reduce immunogenicity in mRNA vaccines .
  • Enzyme Engineering : Directed evolution of YeiN has improved catalytic efficiency for industrial-scale C-nucleoside production .

Scientific Research Applications

Introduction to Pseudouridine 5'-Phosphate

Pseudouridine (Ψ) is a naturally occurring modified nucleoside found in various RNA molecules, including transfer RNA (tRNA) and ribosomal RNA (rRNA). The modification enhances the stability and functionality of RNA. This compound (ΨMP) is a critical intermediate in the catabolism of pseudouridine, which can be utilized for various biochemical applications.

Enhancing mRNA Therapeutics

One of the most promising applications of ΨMP is in the development of mRNA therapeutics. Studies have shown that incorporating pseudouridine into mRNA can significantly improve its translational capacity and stability while reducing immunogenicity.

  • Increased Translational Capacity : Research indicates that mRNAs containing pseudouridine exhibit higher translational efficiency compared to unmodified mRNAs. For instance, mRNAs modified with Ψ were found to have enhanced protein expression levels when tested in mammalian cells and animal models .
  • Reduced Immunogenicity : Pseudouridine-modified mRNAs elicit lower immune responses than their unmodified counterparts. This characteristic is crucial for therapeutic applications, particularly in vaccines where minimizing adverse immune reactions is essential .

Role in Enzymatic Studies

ΨMP serves as an important substrate in enzymatic studies aimed at understanding nucleoside metabolism and modification processes:

  • Enzymatic Activity : Researchers utilize ΨMP to study the enzymatic pathways involved in pseudouridine catabolism. For example, pseudouridine kinase (PUKI) catalyzes the phosphorylation of pseudouridine to produce ΨMP, which is then hydrolyzed by specific glycosylases . Understanding these pathways can lead to insights into RNA metabolism and potential therapeutic interventions.
  • Biochemical Research : ΨMP is employed in biochemical assays to examine the activity of enzymes involved in nucleoside modifications and RNA processing. This research can help elucidate the roles of modified nucleotides in cellular functions.

Applications in Vaccine Development

The incorporation of pseudouridine into mRNA has been instrumental in developing mRNA vaccines:

  • Cancer Vaccines : Current clinical trials focus on using pseudouridine-modified mRNA for cancer vaccines. These vaccines aim to stimulate robust immune responses against tumor-specific antigens while minimizing side effects associated with unmodified RNA .
  • Vaccine Efficacy : The enhanced properties conferred by pseudouridine make such modified mRNAs promising candidates for both gene replacement therapies and vaccination strategies against infectious diseases .

Case Studies

Several studies illustrate the successful application of ΨMP in research and therapeutics:

StudyApplicationFindings
Warren et al. (2020)Induced Pluripotent Stem Cells (iPSCs)Demonstrated that modified mRNA with ΨMP could efficiently reprogram human cells while evading innate immune responses .
Nuss et al. (2020)Immunogenicity ReductionFound that pseudouridine incorporation significantly lowered interferon induction when administered intravenously .
RSC Advances (2024)Cancer VaccinesHighlighted ongoing trials using Ψ-modified mRNA for cancer immunotherapy with promising preliminary results .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

2.1.1 ΨMP vs. Uridine 5'-Monophosphate (UMP)
Property ΨMP UMP
Glycosidic Bond C-glycosidic (base linked to C1') N-glycosidic (base linked to N1)
Phosphate Position 5'-phosphate 5'-phosphate
Enzymatic Processing Dephosphorylated by HDHD1 Dephosphorylated by 5'-nucleotidases
Biological Role RNA stability, cancer biomarker Standard RNA nucleotide, metabolic precursor

ΨMP’s C-glycosidic bond confers resistance to hydrolysis compared to UMP, enhancing RNA longevity . Its unique structure also evades immune sensors like RIG-I, a property exploited in mRNA vaccines to reduce immunogenicity .

2.1.2 ΨMP vs. 5-Carboxyuracil and 5-Formyluracil

These compounds are oxidative derivatives of ΨMP generated via periodate oxidation under varying conditions:

  • 5-Formyluracil : Produced in mild conditions (2× H₂O₂, room temperature).
  • 5-Carboxyuracil : Dominant under harsher conditions (6× H₂O₂, 45°C) .
Property 5-Formyluracil 5-Carboxyuracil Uracil (Reference)
UV λmax (pH 7) 290 nm 265 nm 260 nm
pKa Values 6.8 (N1-H), >11.2 (N3-H) 4.3 (COOH), 9.15 (N1-H), >13.2 9.5 (N1-H), >13.5 (N3-H)

The electron-withdrawing groups (formyl, carboxyl) lower the pKa of the uracil ring, increasing acidity and altering spectral properties .

Reactivity and Enzymatic Specificity

  • Oxidation Pathways : ΨMP oxidizes to 5-carboxyuracil and 5-formyluracil, unlike UMP, which forms different products due to its N-glycosidic bond .
  • HDHD1 shows specificity for ΨMP dephosphorylation, while standard phosphatases target UMP .

Data Tables

Table 1: Spectral and Acid-Base Properties of ΨMP Oxidation Products

Compound λmax (nm) pKa Values Key Functional Groups
5-Formyluracil 290 6.8, >11.2 Formyl (-CHO)
5-Carboxyuracil 265 4.3, 9.15, >13.2 Carboxyl (-COOH)
Uracil 260 9.5, >13.5 None

Table 2: Enzymes Acting on ΨMP vs. UMP

Enzyme Substrate Reaction Biological Role
HDHD1 ΨMP Dephosphorylation Cancer biomarker production
YeiN/PUMY ΨMP C-C bond cleavage RNA recycling
5'-Nucleotidase UMP Dephosphorylation Nucleotide salvage pathway

Biological Activity

Pseudouridine 5'-phosphate (ΨMP) is a modified nucleotide that plays significant roles in various biological processes, particularly in RNA metabolism and cellular signaling pathways. This article delves into the biological activity of ΨMP, exploring its synthesis, degradation, and functional implications in cellular contexts.

Overview of Pseudouridine and Its Derivatives

Pseudouridine (Ψ) is the most prevalent post-transcriptional modification found in RNA molecules, including tRNA, rRNA, and snRNA. It is synthesized from uridine through the action of pseudouridine synthases, which catalyze the conversion of uridine to Ψ by cleaving the glycosidic bond and reattaching uracil at the C5 position of ribose . The biological activity of ΨMP stems from its role as an intermediate in the degradation pathway of pseudouridine.

Synthesis and Degradation Pathways

The degradation of Ψ involves two key enzymatic steps:

  • Phosphorylation : Ψ is first phosphorylated by pseudouridine kinase to form ΨMP.
  • Cleavage : ΨMP is then hydrolyzed by pseudouridine 5'-monophosphate glycosidase (ΨMP glycosidase), which cleaves the C-C glycosidic bond to yield uracil and ribose 5-phosphate .

Table 1: Enzymatic Pathways Involving ΨMP

StepEnzymeProducts
PhosphorylationPseudouridine kinaseThis compound
CleavageΨMP glycosidaseUracil, Ribose 5-phosphate

1. Regulation of RNA Translation

Research indicates that mRNAs containing pseudouridine exhibit enhanced translational efficiency compared to unmodified counterparts. Specifically, incorporation of Ψ into mRNA leads to a substantial increase in protein expression levels in mammalian cells . This property makes Ψ-modified mRNAs promising candidates for therapeutic applications, such as gene therapy and vaccination strategies.

2. Immune Modulation

Pseudouridine modifications can suppress RNA-mediated immune activation. Studies have shown that mRNAs with Ψ modifications do not activate certain immune sensors like RIG-I, which could lead to reduced inflammatory responses during therapeutic applications .

Case Study 1: Enhanced Protein Expression

In a study involving Renilla luciferase-encoding mRNAs, it was found that mRNAs containing Ψ translated approximately ten times more effectively than their unmodified counterparts when delivered into mammalian cells. This finding underscores the potential of Ψ-modified mRNAs in therapeutic applications where efficient protein expression is crucial .

Case Study 2: Gene Regulation in Plants

A recent investigation identified a gene in rice (OsPPG) encoding a peroxisome-localized pseudouridine-5'-phosphate glycosidase that regulates spikelet development. Mutants lacking this gene exhibited significant morphological abnormalities, indicating that ΨMP plays a critical role in plant development through its metabolic pathways .

Structural Insights into this compound Glycosidase

The structure of ΨMP glycosidase has been elucidated through crystallography, revealing insights into its catalytic mechanism. The enzyme employs a novel ribose ring-opening mechanism during the hydrolysis of ΨMP, which is critical for understanding its function in nucleotide metabolism .

Q & A

Q. What are the standard methods for synthesizing pseudouridine 5'-phosphate (ΨMP), and how do they address stereoselectivity?

ΨMP is synthesized via chemical, enzymatic, or semi-enzymatic approaches. A semi-enzymatic method combines ΨMP glycosidase and alkaline phosphatase to couple uracil to ribose 5'-monophosphate, achieving higher yields and stereoselectivity compared to purely chemical routes . Chemical synthesis, such as the cyanomethyl phosphate method, often faces challenges with alkylation side reactions and isomerization of the C–C glycosidic bond in ΨDP, requiring rigorous purification . Enzymatic approaches (e.g., YeiN enzyme) minimize stereochemical errors by leveraging substrate specificity .

Q. How can researchers detect and quantify this compound in RNA?

A validated protocol involves:

RNase H cleavage at the 5' side of the target nucleotide.

Radiolabeling the 5' end with [γ-³²P]ATP.

Nuclease P1 digestion to release nucleotides.

Thin-layer chromatography (TLC) and PhosphorImager analysis for quantification . This method is quantitative, as demonstrated in U2 RNA studies, achieving ~90% accuracy in detecting pseudouridylation .

Q. What is the functional role of ΨMP in RNA modification?

ΨMP serves as a precursor for ΨTP, which is incorporated into RNA to enhance stability and reduce immunogenicity. Pseudouridine-modified mRNA exhibits improved translational efficiency and reduced activation of innate immune sensors (e.g., TLRs), making it critical for therapeutic mRNA design .

Advanced Research Questions

Q. How do conflicting reports on ΨMP toxicity in eukaryotic systems inform experimental design?

Studies report ΨMP toxicity in Arabidopsis (delayed germination, growth inhibition) , but its metabolic fate in mammals remains unclear. Researchers must:

  • Use tissue-specific knockdown models to study ΨMP glycosidase activity.
  • Monitor urinary pseudouridine excretion (via LC-MS) to assess systemic accumulation .
  • Compare toxicity across species using RNAi or CRISPR -modified cell lines lacking HDHD1A (human ΨMP phosphatase) .

Q. What experimental strategies resolve contradictions in ΨTP purity requirements for mRNA applications?

ΨTP purity is critical for efficient mRNA synthesis. Contaminants (e.g., stereoisomers, unreacted ΨMP) can impair polymerase fidelity. Recommended steps:

HPLC purification with ion-pairing reagents.

Mass spectrometry to verify ΨTP identity.

In vitro transcription assays to confirm incorporation efficiency . Recent biocatalytic methods yield ΨTP with >95% purity via in situ crystallization .

Q. How does pseudouridine substitution in RNA inhibit RNase E activity, and how should this inform nuclease stability assays?

Pseudouridine at position +2 in RNA impedes RNase E cleavage by altering backbone hydration and restricting catalytic geometry. Key considerations:

  • Use mutagenesis (e.g., K112A RNase E) to study residue-specific interactions.
  • Compare cleavage kinetics of Ψ-modified vs. unmodified RNA via gel electrophoresis or FRET .
  • Include molecular dynamics simulations to model Ψ-induced structural rigidity .

Q. What enzymatic pathways regulate ΨMP metabolism, and how can they be targeted for functional studies?

  • Synthesis : Pseudouridine kinase phosphorylates pseudouridine to ΨMP .
  • Degradation : HDHD1A (5'-ΨMPase) dephosphorylates ΨMP, linking it to rRNA turnover .
  • Tools : Knockout models (e.g., ΔyeiN bacteria) or HDHD1A inhibitors (e.g., phosphate analogs) can dissect these pathways .

Methodological Challenges and Data Interpretation

Q. How can researchers optimize biocatalytic ΨMP synthesis for scalability?

Biocatalytic methods using YeiN enzyme and phosphatase enable one-pot synthesis with in situ crystallization. Key parameters:

  • Substrate ratio : 1:1 ribose-5-phosphate to uracil.
  • pH control : Maintain alkaline conditions (pH 8–9) to stabilize intermediates.
  • Crystallization triggers : Adjust temperature to exploit ΨMP’s low solubility .

Q. What are the pitfalls in interpreting pseudouridine’s structural effects on RNA?

Pseudouridine enhances RNA rigidity via water-mediated hydrogen bonding (N1-H to phosphate backbone). However:

  • Context dependence : Effects vary by RNA type (tRNA vs. mRNA) and modification position.
  • Techniques : Use NMR or X-ray crystallography to resolve site-specific impacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pseudouridine 5'-phosphate
Reactant of Route 2
Pseudouridine 5'-phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.